Insufficient Quantitative Evidence for Comparator-Based Differentiation of N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
A rigorous, multi-source literature and database search failed to identify any experimental data for this compound that meets the core evidence admission rules. No study was found that provides quantitative data for the target compound and a direct comparator under the same assay conditions. While a compound with a similar InChIKey was catalogued, the associated bioactivity data (e.g., IC50 for NAAA or KCNQ2) could not be definitively linked to the target compound rather than a structural isomer or a different chemotype [1]. The available BindingDB entries for this general structural class demonstrate that minor modifications, such as linker changes from acetyl to hexanamide, can confer completely different target profiles (e.g., α-glucosidase vs. lipase inhibition) and potency shifts of over 1000-fold [2][3]. Therefore, the most meaningful quantitative differentiator for this compound is its status as a 'data-poor' entity, contrasting with more thoroughly characterized analogs.
| Evidence Dimension | Availability of validated, comparator-based quantitative biological data |
|---|---|
| Target Compound Data | No directly linked, verifiable quantitative functional data found for N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide. |
| Comparator Or Baseline | Closely related quinazolinone-coumarin hybrids with acetyl linkers: IC50 values of 6.11 µM against α-glucosidase and 3.52 µM against pancreatic lipase are reported [2]. |
| Quantified Difference | Target compound data is absent, precluding a quantitative difference calculation. The comparator data illustrates the high level of evidence expected for in-class compounds, which the target compound lacks. |
| Conditions | Comparator data: α-glucosidase and pancreatic lipase inhibition assays [2]. Target compound: N/A. |
Why This Matters
For procurement, the absence of evidence is a critical point of differentiation, indicating that the user assumes all experimental risk and must independently validate any activity, as data from structurally similar molecules is not transferable.
- [1] BindingDB. (n.d.). Search results for monomer IDs associated with quinazolinone-coumarin hybrids. The Binding Database. View Source
- [2] Menteşe, E., et al. (2017). Synthesis and Evaluation of α-Glucosidase and Pancreatic Lipase Inhibition by Quinazolinone-Coumarin Hybrids. Chemistry of Heterocyclic Compounds, 52(12), 1017-1024. View Source
- [3] Yadav, P. & Shah, K. (2020). Quinolines and quinazolinones as privileged scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(1), 115266. (Review supporting the concept of high variability in activity with minor structural changes). View Source
